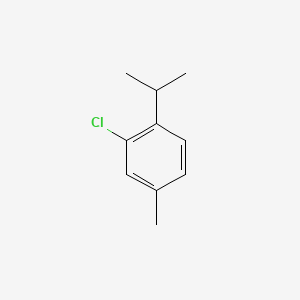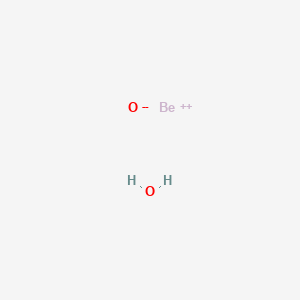
Beryllium;oxygen(2-);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium;oxygen(2-);hydrate, commonly referred to as beryllium oxide hydrate, is an inorganic compound with the chemical formula BeO·xH₂O. This compound is known for its high thermal conductivity, electrical insulation properties, and high melting point. Beryllium oxide hydrate is typically found in its hydrated form, which means it contains water molecules within its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beryllium oxide hydrate can be synthesized through several methods:
Calcination of Beryllium Carbonate: Beryllium carbonate is heated to high temperatures to decompose it into beryllium oxide and carbon dioxide. The beryllium oxide is then hydrated to form beryllium oxide hydrate.
Dehydration of Beryllium Hydroxide: Beryllium hydroxide is dehydrated by heating it to form beryllium oxide, which is then hydrated.
Ignition of Metallic Beryllium: Metallic beryllium is ignited in the presence of oxygen to form beryllium oxide, which is subsequently hydrated.
Industrial Production Methods
Industrial production of beryllium oxide hydrate typically involves the sulfate method, where beryl (a beryllium-containing mineral) is mixed with calcite and smelted in an electric arc furnace at high temperatures. The resulting beryllium vitreous body is then processed with sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates. After several purification steps, beryllium hydroxide is precipitated and then calcined to form beryllium oxide, which is hydrated to obtain beryllium oxide hydrate .
Chemical Reactions Analysis
Types of Reactions
Beryllium oxide hydrate undergoes several types of chemical reactions:
Oxidation: Beryllium oxide can be oxidized to form beryllium peroxide under specific conditions.
Reduction: Beryllium oxide can be reduced to metallic beryllium using strong reducing agents.
Substitution: Beryllium oxide can react with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires high pressure and temperature, often using oxygen or ozone as the oxidizing agent.
Reduction: Typically involves the use of strong reducing agents like magnesium or aluminum at high temperatures.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at elevated temperatures.
Major Products
Oxidation: Beryllium peroxide (BeO₂)
Reduction: Metallic beryllium (Be)
Substitution: Beryllium halides (e.g., BeCl₂, BeF₂)
Scientific Research Applications
Beryllium oxide hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.
Biology: Studied for its interactions with biomolecules and its potential effects on biological systems.
Medicine: Investigated for its potential use in medical imaging and radiation therapy due to its high radiation resistance.
Industry: Utilized in the production of ceramics, nuclear reactors, and electronic devices due to its excellent thermal and electrical properties
Mechanism of Action
The mechanism by which beryllium oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Magnesium oxide (MgO)
- Calcium oxide (CaO)
- Strontium oxide (SrO)
- Barium oxide (BaO)
Comparison
Beryllium oxide hydrate is unique due to its combination of high thermal conductivity, electrical insulation properties, and high melting point. Unlike other similar compounds, beryllium oxide hydrate has a higher thermal conductivity than most metals and is more resistant to thermal shock. Additionally, its toxicity and potential health effects make it distinct from other alkaline earth metal oxides .
Properties
Molecular Formula |
BeH2O2 |
|---|---|
Molecular Weight |
43.027 g/mol |
IUPAC Name |
beryllium;oxygen(2-);hydrate |
InChI |
InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |
InChI Key |
RUMMPCFRJPVVGG-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].O.[O-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


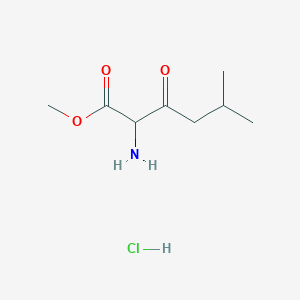
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
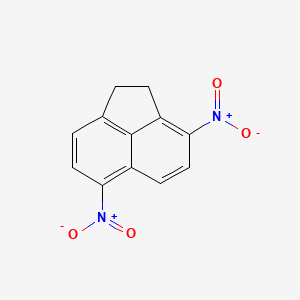
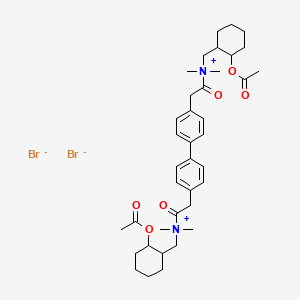
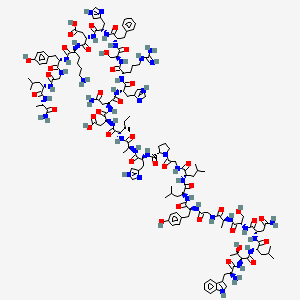
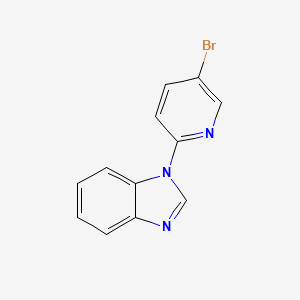

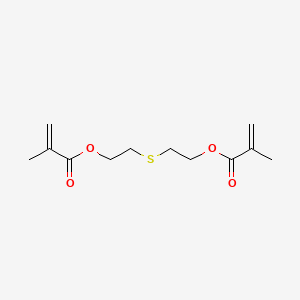
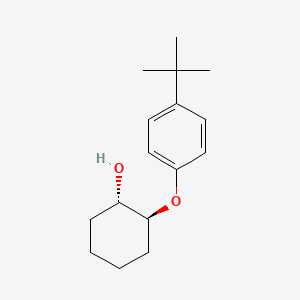

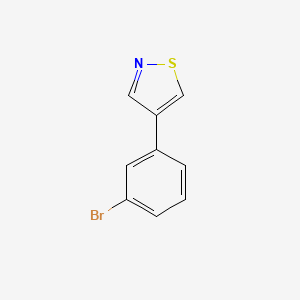
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
